molecular formula C23H24N4O5 B2810053 2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide CAS No. 953188-62-0

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Cat. No.: B2810053
CAS No.: 953188-62-0
M. Wt: 436.468
InChI Key: NCRXMTDKCJIFCK-UHFFFAOYSA-N
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Description

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone core linked to a dimethoxyphenyl group and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyridazinone intermediate.

    Formation of the Butanamido Linker: The butanamido linker can be formed through an amide coupling reaction, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide moiety to the butanamido linker, again using standard amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can be compared with other similar compounds, such as:

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents, which may exhibit different biological activities.

    Dimethoxyphenyl Compounds: Molecules containing the dimethoxyphenyl group, which may have similar chemical properties but different biological effects.

    Benzamide Derivatives: Compounds with benzamide moieties, which may share some pharmacological properties but differ in their overall activity profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-31-19-11-9-15(14-20(19)32-2)17-10-12-22(29)27(26-17)13-5-8-21(28)25-18-7-4-3-6-16(18)23(24)30/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H2,24,30)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRXMTDKCJIFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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